4-Chloro-6-(3-methoxybenzyl)pyrimidine
Overview
Description
4-Chloro-6-(3-methoxybenzyl)pyrimidine is a chemical compound with the molecular formula C12H11ClN2O . It belongs to the family of pyrimidine derivatives, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . This compound is known to exist in a liquid physical form .
Molecular Structure Analysis
The molecular structure of this compound can be represented by the InChI code 1S/C12H11ClN2O/c1-16-11-4-2-9(3-5-11)6-10-7-12(13)15-8-14-10/h2-5,7-8H,6H2,1H3
. This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.
Physical and Chemical Properties Analysis
This compound has a molecular weight of 234.68 . It is a liquid in its physical form . For more detailed physical and chemical properties, it is recommended to refer to material safety data sheets (MSDS) or other technical documents .
Scientific Research Applications
Antitumor Activity and Synthesis
4-Chloro-6-(3-methoxybenzyl)pyrimidine has been explored for its potential in antitumor applications. Grigoryan et al. (2008) detailed the synthesis of new pyrimidine derivatives, including those with a 4-chloro-6-(3-methoxybenzyl) structure, and investigated their antitumor properties. Their findings highlight the compound's relevance in the search for new cancer treatments (Grigoryan et al., 2008).
Role in Pharmaceutical Development
The compound's structural framework serves as a crucial intermediate in the synthesis of various pharmaceutical agents. For instance, Sakamoto et al. (2014) discovered novel pyrimidine-5-carboxamide derivatives for treating erectile dysfunction, where the this compound moiety plays a critical role in achieving potent and selective inhibition of phosphodiesterase 5 (Sakamoto et al., 2014).
Antimicrobial and Antiviral Activities
Research by Botta et al. (1992) on derivatives of isotrimethoprim, including this compound variants, showed specific antimicrobial and antiviral activities. Their studies provided insights into the potential of these derivatives in combating various pathogens, including their efficacy against HIV (Botta et al., 1992).
Properties
IUPAC Name |
4-chloro-6-[(3-methoxyphenyl)methyl]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2O/c1-16-11-4-2-3-9(6-11)5-10-7-12(13)15-8-14-10/h2-4,6-8H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKNJSPUQNNPIOJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CC2=CC(=NC=N2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.68 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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